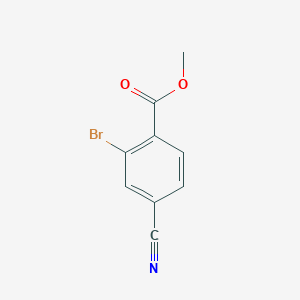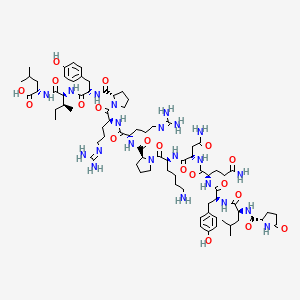
Methyl 2-bromo-4-cyanobenzoate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyanobenzoate is a chemical compound used in various fields of research and industry. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals .
Synthesis Analysis
Methyl 2-bromo-4-cyanobenzoate can be synthesized from methyl 2-bromo-4-carbamoylbenzoate and Cyanogen chloride . It is also noted that Methyl 2-bromobenzoate under Heck reaction with acrylonitrile results in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .Molecular Structure Analysis
The molecular formula of Methyl 2-bromo-4-cyanobenzoate is C9H6BrNO2 . The InChI code is 1S/C9H6BrNO2/c1-13-9 (12)8-3-2-7 (10)4-6 (8)5-11/h2-4H,1H3 .Chemical Reactions Analysis
Methyl 2-bromobenzoate under Heck reaction with acrylonitrile results in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
Methyl 2-bromo-4-cyanobenzoate has a molecular weight of 240.05 . The density is predicted to be 1.60±0.1 g/cm3 . The boiling point is predicted to be 316.1±27.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 2-bromo-4-cyanobenzoate has been used in various chemical synthesis processes. For instance, it was involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, where it underwent processes like bromination, hydrolysis, cyanidation, and esterification, demonstrating its utility in complex organic syntheses (Chen Bing-he, 2008).
Applications in Organic Chemistry
- In organic chemistry, Methyl 2-bromo-4-cyanobenzoate plays a role in the preparation of 2-Cyanobenzoic Acids. This process involves the reaction of various bromobenzoic acids with arylacetonitriles in the presence of LDA, showcasing its importance in the synthesis of functionalized organic compounds (Anlai Wang, J. Maguire, E. Biehl, 1998).
Thermodynamics and Solubility Studies
- The compound has also been studied in the context of structure-property relationships in halogenbenzoic acids. Research on the thermodynamics of sublimation, fusion, vaporization, and solubility of related compounds helps in understanding its physical properties and potential applications in various fields, such as pharmaceuticals (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).
Photodynamic Therapy in Cancer Treatment
- A novel application of methyl 2-bromo-4-cyanobenzoate derivatives can be seen in the field of photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, synthesized using Methyl 2-bromo-4-cyanobenzoate, have shown promising results for this purpose (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Role in Synthesizing Pharmaceutical Intermediates
- Additionally, Methyl 2-bromo-4-cyanobenzoate is used in the synthesis of intermediates of certain pharmaceutical drugs. Its role in the synthesis of Bifendate intermediates is an example of its utility in pharmaceutical manufacturing (Bao Li-jiao, 2013).
SingleCrystal Analysis for Pharmaceutical Applications
- In the pharmaceutical industry, the study of single crystals, like that of Methyl 4-hydroxybenzoate (a related compound), is crucial. Such studies, involving X-ray crystallography and Hirshfeld surface analysis, provide insights into the molecular interactions and packing, which are essential for understanding the stability and solubility of pharmaceutical compounds (Abeer A. Sharfalddin, B. Davaasuren, A. Emwas, Mariusz Jaremko, Łukasz Jaremko, M. Hussien, 2020).
Safety and Hazards
Methyl 4-bromo-2-cyanobenzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding release to the environment and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 2-bromo-4-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Itsmolecular weight is 240.05 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and bioavailability.
Eigenschaften
IUPAC Name |
methyl 2-bromo-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGBTNTMZSLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630312 | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98592-04-2 | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)

![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)








